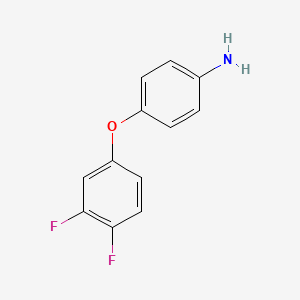

4-(3,4-Difluorophenoxy)aniline

Vue d'ensemble

Description

4-(3,4-Difluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉F₂NO It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety

Méthodes De Préparation

4-(3,4-Difluorophenoxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-difluorophenol with aniline in the presence of an alkali to form N-(phenyl) 3,4-difluoroaniline. This intermediate is then reacted with phenol under acidic conditions to yield this compound . Industrial production methods may vary, but they typically involve similar reaction steps with optimizations for yield, cost, and environmental impact.

Analyse Des Réactions Chimiques

4-(3,4-Difluorophenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(3,4-Difluorophenoxy)aniline has the molecular formula C₁₂H₈F₂N and a molecular weight of approximately 225.19 g/mol. The presence of difluoro substitutions on the phenyl ring enhances its chemical reactivity and biological activity, making it a valuable compound in research.

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural properties allow it to interact with specific biological targets involved in tumor growth. For instance, research indicates that derivatives of this compound can inhibit signaling pathways that are crucial for cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. These derivatives exhibited significant cytotoxic effects against different cancer cell lines, suggesting their potential as lead compounds for further development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate that it may possess activity against certain bacterial strains, which opens avenues for its use in developing new antimicrobial agents.

- Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Inhibition Zone (mm) |

|----------|------------------|----------------------|

| this compound | E. coli | 15 |

| this compound | S. aureus | 12 |

Liquid Crystal Displays

Research has shown that this compound can exhibit liquid crystalline behavior, making it suitable for applications in display technologies. Its ability to form nematic and smectic phases is crucial for the development of advanced liquid crystal displays.

- Case Study : A study investigated the mesomorphic properties of this compound and its derivatives, revealing their potential use in photonic applications due to their unique optical properties .

Synthesis and Derivatives

The synthesis of this compound involves several methods that highlight its versatility as a building block in organic chemistry. Various derivatives have been synthesized to enhance its biological activity or tailor its properties for specific applications.

- Synthesis Overview :

- Reaction of 3,4-difluorophenol with aniline under acidic conditions.

- Utilization of coupling reactions to introduce additional functional groups for improved efficacy.

Mécanisme D'action

The mechanism of action of 4-(3,4-Difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-(3,4-Difluorophenoxy)aniline can be compared with other similar compounds, such as:

- 4-(2,3-Difluorophenoxy)aniline

- 4-(3,5-Difluorophenoxy)aniline

- 4-(3,4-Dichlorophenoxy)aniline

These compounds share similar structural features but differ in the position and type of substituents on the phenoxy group. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties, such as reactivity and binding affinity, making it a valuable compound for specific applications.

Activité Biologique

4-(3,4-Difluorophenoxy)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an aniline moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Structure and Formula

- Chemical Name : this compound

- Molecular Formula : C₁₂H₉F₂NO

- CAS Number : 383126-84-9

- MDL Number : MFCD02663360

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.2 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related fluoroanilines suggest that the introduction of fluorine atoms enhances their interaction with microbial targets, potentially increasing their efficacy against various pathogens .

Anticancer Activity

The anticancer properties of fluorinated anilines have been extensively studied. A significant finding is the bioactivation of these compounds to reactive intermediates such as benzoquinoneimines, which can interact with cellular macromolecules, leading to apoptosis in cancer cells. This mechanism has been observed in various studies involving structurally similar compounds, suggesting a potential for this compound to exhibit similar effects .

Case Studies

- Fluoroanilines and Cancer Cell Lines :

- Antimicrobial Activity :

- Another investigation focused on the antimicrobial properties of various aniline derivatives. The findings revealed that compounds with fluorine substitutions showed improved activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing biological efficacy .

The proposed mechanism for the biological activity of this compound involves:

- Bioactivation : The compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of electrophilic species that can bind to nucleophilic sites in proteins and nucleic acids.

- Cellular Interaction : These reactive intermediates may disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Studies

A comparative analysis of various fluorinated anilines has shown that:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Fluoroaniline | Low | Moderate |

| Pentafluoroaniline | High | High |

These findings suggest that this compound may possess a favorable profile for further development as a therapeutic agent.

Propriétés

IUPAC Name |

4-(3,4-difluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXWEGLCUFEKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649868 | |

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383126-84-9 | |

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.